10-benzoyl-11-(3,4-dimethoxyphenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound with a unique structure that includes multiple aromatic rings, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: This step may involve a coupling reaction using a furan-containing reagent.
Functionalization of the aromatic rings:
Final coupling and hydroxylation: The final steps involve coupling the intermediate with a phenylmethanone derivative and introducing the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to interact with these molecules could make it a candidate for drug development.
Medicine
In medicine, 11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone could be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone : This compound is unique due to its specific combination of functional groups and aromatic rings.
- Ethyl 3-(furan-2-yl)propionate : Another compound with a furan ring, but with different functional groups and applications .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : A compound used in chemical transformations, particularly in the Suzuki-Miyaura cross-coupling reaction .
Uniqueness
The uniqueness of 11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone lies in its specific structure, which combines multiple aromatic rings, a furan ring, and various functional groups
Properties
Molecular Formula |
C32H28N2O5 |
---|---|
Molecular Weight |
520.6g/mol |
IUPAC Name |
5-benzoyl-6-(3,4-dimethoxyphenyl)-9-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H28N2O5/c1-37-28-15-14-21(19-29(28)38-2)31-30-24(17-22(18-26(30)35)27-13-8-16-39-27)33-23-11-6-7-12-25(23)34(31)32(36)20-9-4-3-5-10-20/h3-16,19,22,31,33H,17-18H2,1-2H3 |
InChI Key |
MFXGBKBDLNCGPF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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